1-(5-Aminopyrimidin-2-yl)piperidin-4-ol, also known as PAP, is a heterocyclic compound characterized by its unique molecular structure that combines a piperidine ring with a pyrimidine moiety. The compound has a molecular formula of and a molecular weight of 194.23 g/mol. Its synthesis and properties have garnered interest in the pharmaceutical industry, particularly in drug discovery and development.
The compound is documented in various chemical databases, including PubChem, which provides comprehensive data on its structure and properties. The IUPAC name for this compound is 1-(5-aminopyrimidin-2-yl)piperidin-4-ol, and it can be represented by the InChI key KALKDWKDZFSULK-UHFFFAOYSA-N, indicating its unique chemical identity.
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is classified as an aminopyrimidine derivative. Compounds in this class are often explored for their biological activities, particularly in the context of medicinal chemistry.
The synthesis of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol can be achieved through several methods, typically involving the reaction of piperidine derivatives with pyrimidine-based precursors. One common approach includes the use of nucleophilic substitution reactions where an appropriate leaving group on the pyrimidine is replaced by a piperidine moiety.
The synthetic route may involve multiple steps:
The molecular structure of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol features:
The structural representation can be detailed as follows:
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol participates in various chemical reactions typical for piperidine derivatives. These include:
The reactivity of this compound is influenced by both the piperidine and pyrimidine components, allowing for diverse synthetic applications in medicinal chemistry.
The mechanism of action for compounds like 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Research indicates that aminopyrimidine derivatives may exhibit activity against certain cancer cell lines or act as inhibitors for specific targets within cellular pathways. The exact mechanism would depend on further pharmacological studies to elucidate binding affinities and functional outcomes.
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is generally a solid at room temperature with specific melting points that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data from studies indicate that these properties influence its behavior in biological systems and during synthesis.
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol has several scientific applications:
The synthesis of 1-(5-aminopyrimidin-2-yl)piperidin-4-ol exemplifies contemporary strategies for constructing pharmaceutically relevant piperidine-pyrimidine hybrids. A prevalent approach involves sequential nucleophilic aromatic substitution (SNAr) and reductive amination, leveraging the differential reactivity of pyrimidine and piperidine precursors. In a representative protocol, 2-chloro-5-aminopyrimidine serves as the electrophilic partner, reacting regioselectively with the secondary amine of N-Boc-piperidin-4-ol under mild basic conditions (DIPEA in i-PrOH, 60–80°C) to establish the critical C–N bond [1] [3]. This step exploits the enhanced leaving group capacity of chlorine at the pyrimidine C2 position due to adjacent nitrogen atoms. The Boc-protecting group is subsequently cleaved under acidic conditions (TFA in DCM or HCl in dioxane) to furnish the target compound in isolated yields of 65–78% after crystallization [3] [5].
Alternative routes employ transition metal-catalyzed coupling reactions for more complex substitutions. Palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-5-nitro-pyrimidine and piperidin-4-ol derivatives enables access to intermediates that undergo subsequent nitro reduction (Fe/AcOH or catalytic hydrogenation) to yield the 5-amino functionality [1] [9]. This approach accommodates electronically diverse piperidine scaffolds but necessitates rigorous metal removal to meet pharmaceutical purity standards.
Table 1: Comparative Synthesis Routes for Piperidine-Pyrimidine Hybrids
Method | Key Steps | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
SNAr | Chloropyrimidine + piperidine | DIPEA, i-PrOH, 60–80°C | 65–78% | Regioselective, no metal catalysts |
Reductive Amination | Aldehyde + aminopyrimidine + reduction | NaBH₃CN, MeOH/THF, rt | 45–62% | Tolerates steric hindrance |
Buchwald-Hartwig Amination | Bromopyrimidine + piperidine + Pd catalyst | Pd₂(dba)₃/Xantphos, dioxane, 100°C | 70–85% | Broad substrate scope |
Microwave irradiation significantly enhances the efficiency of piperidine-pyrimidine bond formation, reducing reaction times from hours to minutes while improving regiochemical control. In optimized protocols, SNAr reactions between 2,4-dichloropyrimidine and piperidin-4-ol under microwave irradiation (150°C, 20 min, DMF) achieve >90% conversion with minimal dimerization byproducts [4] [9]. The selective amination at C2 over C4 is attributed to both electronic factors and steric accessibility, with the 5-amino group introduced later via catalytic hydrogenation (10% Pd/C, H₂, 50 psi, EtOH).
Solvent-free microwave techniques further improve sustainability. Ball-milling 5-amino-2-chloropyrimidine with piperidin-4-ol hydrochloride in the presence of K₂CO₃ (2:1 stoichiometry) delivers the hybrid compound in 88% yield after 15 minutes of irradiation (300W, 120°C), eliminating solvent waste and purification challenges [4]. This mechanochemical approach demonstrates particular utility for acid-sensitive substrates where traditional reflux conditions cause decomposition.
Achieving precise regiocontrol in piperidine-pyrimidine synthesis requires tailored catalytic systems. Palladium complexes with sterically demanding ligands (e.g., XPhos, RuPhos) enable C–N coupling of sterically hindered piperidin-4-ols at C2 of chloropyrimidines while preserving the 5-amino group [9]. Key to success is ligand selection: Bi-dentate phosphines (dppf, Xantphos) suppress N-arylation of the 5-amino group, which can occur with monodentate ligands like PPh₃ [1] [9].
For hydroxylated derivatives, copper-catalyzed Chan-Lam coupling allows direct C–O bond formation between boronic esters of pyrimidines and piperidin-4-ols. However, this method suffers from competing protodeboronation, yielding ≤50% of the desired product [5]. More effective is the Pd/Cu bimetallic system for oxidative hydroxylation: Pd(dppf)Cl₂ (5 mol%) with CuI (10 mol%) in DMF/H₂O (5:1) converts 1-(5-aminopyrimidin-2-yl)piperidine-4-boronic ester to the 4-ol derivative at 80°C in 82% yield [5].
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst System | Substrate Scope | Regioselectivity | Yield |
---|---|---|---|---|
C–N Coupling (Pd) | Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane | Aryl/heteroaryl chlorides | >20:1 (C2 vs C4) | 70–92% |
C–O Coupling (Cu) | Cu(OAc)₂, pyridine, O₂, DCM | Piperidin-4-ols + pyrimidinyl-BR | Moderate (≤50%) | 30–50% |
Bimetallic Hydroxylation | Pd(dppf)Cl₂/CuI, K₂CO₃, DMF/H₂O | Pyrimidinyl-BR + piperidines | High (>95%) | 75–85% |
Protecting group manipulation critically impacts overall yield in multi-step syntheses. The Boc-protected piperidin-4-ol demonstrates superior performance over acetyl or benzyl counterparts, as evidenced by comparative studies: SNAr with Boc-piperidin-4-ol proceeds in 92% conversion versus 78% for N-Bn derivatives due to reduced steric encumbrance [3] [5]. Acidic deprotection (TFA or 4M HCl/dioxane) proceeds cleanly without affecting the pyrimidine core, whereas catalytic hydrogenation of N-benzyl groups risks reduction of the pyrimidine ring.
Solvent polarity profoundly influences both reaction rate and regioselectivity. Polar aprotic solvents (DMF, NMP) accelerate SNAr but can promote over-alkylation. Systematic optimization reveals DMF/water (9:1) as optimal for balancing solubility and selectivity, achieving 85% yield for the key coupling step [1] [5]. For crystallization, ethanol/water mixtures (4:1) provide high-purity (>99% HPLC) 1-(5-aminopyrimidin-2-yl)piperidin-4-ol as a monohydrate, with isopropanol yielding the anhydrous form.
Table 3: Solvent and Protecting Group Effects on Key Reaction Steps
Protecting Group | Solvent System | Coupling Yield | Deprotection Efficiency | Overall Yield |
---|---|---|---|---|
Boc | DMF/H₂O (9:1) | 92% | >95% (TFA) | 70–75% |
Acetyl | NMP | 84% | 88% (K₂CO₃/MeOH) | 55–60% |
Benzyl | Dioxane | 78% | 90% (H₂/Pd-C) | 60–65% |
Cbz | DMF | 80% | 95% (H₂/Pd-C) | 65–70% |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: